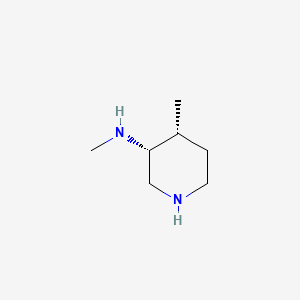

(3R,4R)-N,4-dimethyl-piperidin-3-amine

Descripción general

Descripción

(3R,4R)-N,4-dimethyl-piperidin-3-amine is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. Its structure consists of a piperidine ring substituted with a methyl group at the nitrogen atom and another methyl group at the 4-position, making it a versatile intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-N,4-dimethyl-piperidin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with 1-benzyl-4-methyl-3-ketone piperidine.

Reaction with Methylamine: The ketone is reacted with methylamine in the presence of titanium tetrachloride and triethylamine in toluene at 35°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-N,4-dimethyl-piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Synthesis and Production

The synthesis of (3R,4R)-N,4-dimethyl-piperidin-3-amine typically involves several chemical reactions that can be optimized for higher yields. Industrial production methods often utilize continuous flow reactors to enhance efficiency and purity. The compound can also be derived as an intermediate in the synthesis of other pharmaceuticals, notably Janus kinase inhibitors like Tofacitinib.

Applications in Drug Development

- Intermediate for Pharmaceuticals :

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can modulate enzyme activity by binding to specific molecular targets, influencing various biochemical pathways . For instance, its structural modifications have been linked to changes in binding affinities at opioid receptors .

Case Study 1: Tofacitinib Synthesis

Tofacitinib is a well-known Janus kinase inhibitor used for autoimmune conditions. The synthesis of this compound as an intermediate facilitates the production of this drug. Research has demonstrated that optimizing the synthesis routes enhances yield and purity, making it more viable for pharmaceutical applications .

Case Study 2: Opioid Receptor Binding

Research conducted on the structural modifications of JDTic—a compound containing the this compound scaffold—revealed significant insights into its binding affinities at various opioid receptors. Modifications that removed certain functional groups led to increased binding affinity at the nociceptin opioid receptor, suggesting potential therapeutic applications in pain management .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R,4S)-N,4-dimethyl-piperidin-3-amine | Similar piperidine structure but different chirality | Potentially different biological activities due to stereochemistry |

| (3S,4S)-N,4-dimethyl-piperidin-3-amine | Another stereoisomer with distinct properties | May exhibit varied interactions with biological targets |

| 1-benzyl-N,4-dimethylpiperidin-3-amine | Benzyl substitution at nitrogen | Often used as an intermediate for synthesizing other pharmaceuticals |

Mecanismo De Acción

The mechanism of action of (3R,4R)-N,4-dimethyl-piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .

Comparación Con Compuestos Similares

Similar Compounds

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

- (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride

Uniqueness

(3R,4R)-N,4-dimethyl-piperidin-3-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .

Actividad Biológica

(3R,4R)-N,4-dimethyl-piperidin-3-amine is a chiral amine notable for its role as an intermediate in organic synthesis and pharmaceutical research. Its unique piperidine structure, characterized by a methyl group at the nitrogen atom and another at the 4-position, contributes to its biological activity. This compound is primarily recognized for its applications in drug development, particularly in the synthesis of Janus tyrosine kinase inhibitors, which are crucial in treating autoimmune diseases.

- Molecular Formula : C₉H₁₃N

- Molecular Weight : Approximately 168.28 g/mol

- Chirality : The presence of two chiral centers makes this compound's stereochemistry essential for its biological interactions.

The biological activity of this compound is primarily linked to its ability to act as an enzyme inhibitor and receptor ligand. The compound may inhibit specific enzymes by occupying their active sites, thus preventing substrate access. This mechanism underpins its potential therapeutic effects in modulating immune responses and influencing various biochemical pathways.

In Vitro Studies

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. The binding affinity and activity against various biological targets are critical areas of ongoing research.

- Receptor Interaction : The compound's interaction with muscarinic receptors has been investigated, demonstrating potential effects on cognitive functions and memory enhancement in animal models .

In Vivo Studies

- Cognitive Effects : Animal studies indicate that this compound may reverse cognitive deficits induced by scopolamine, suggesting potential applications in treating cognitive disorders .

- Behavioral Assessments : In rodent models, the compound has shown efficacy in tasks measuring memory and spatial learning .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R,4S)-N,4-dimethyl-piperidin-3-amine | Similar piperidine structure but different chirality | Potentially different biological activities due to stereochemistry |

| (3S,4S)-N,4-dimethyl-piperidin-3-amine | Another stereoisomer with distinct properties | May exhibit varied interactions with biological targets |

| 1-benzyl-N,4-dimethylpiperidin-3-amine | Benzyl substitution at nitrogen | Often used as an intermediate for synthesizing other pharmaceuticals |

Case Studies

- Tofacitinib Development : The synthesis of this compound is pivotal in developing Tofacitinib, a medication for rheumatoid arthritis and inflammatory bowel disease. This connection highlights the compound's significance in therapeutic applications.

- Neuropharmacological Research : Ongoing studies focus on the effects of this compound on neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's disease .

Propiedades

IUPAC Name |

(3R,4R)-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-3-4-9-5-7(6)8-2/h6-9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQFIZCZIYDUSZ-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.